![molecular formula C11H16ClN3O B1493062 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 1468521-40-5](/img/structure/B1493062.png)
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine” consists of a pyrimidine ring substituted with a chlorine atom, a cyclopropyl group, and a N-(3-methoxypropyl) group .Physical And Chemical Properties Analysis
The compound has a density of 1.236g/cm3 . Its boiling point is 350.324ºC at 760 mmHg . The flash point is 165.67ºC .Scientific Research Applications
Use in Synthesis of Tri-substituted Triazines
This compound could potentially be used in the synthesis of tri-substituted triazines. Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties .
Inhibitor in Phosphodiesterase 10A (PDE10A)
The compound has been found to inhibit Phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in signal transduction by breaking down cyclic nucleotides . This makes it potentially useful in the treatment of disorders related to signal transduction.
Potential Use in Cancer Treatment
Due to its inhibitory effect on PDE10A, this compound could potentially be used in the treatment of cancer. PDE10A inhibitors have been found to have antitumor properties .
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-6-2-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,2-6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGBLRGJLKMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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